molecular formula C28H58O19S6 B8065605 dipentaerythritol hexa(3-mercaptopropionate)

dipentaerythritol hexa(3-mercaptopropionate)

Cat. No.: B8065605
M. Wt: 891.2 g/mol
InChI Key: SYJNOXOOLJVFGN-UHFFFAOYSA-N
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Description

Dipentaerythritol hexa(3-mercaptopropionate) (CAS: 25359-71-1) is a multifunctional thiol cross-linker with six thiol (-SH) groups, derived from dipentaerythritol esterified with 3-mercaptopropionic acid. Its molecular formula is $ \text{C}{28}\text{H}{46}\text{O}{13}\text{S}6 $, and it is widely utilized in photopolymerization, thermosetting resins, and biodegradable hydrogels due to its high reactivity and ability to form densely cross-linked networks . This compound is particularly valued in biomedical applications, such as tissue engineering scaffolds, where its thiol-ene "click" chemistry enables rapid polymerization under UV light .

Properties

IUPAC Name

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O7.6C3H6O2S/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;6*4-3(5)1-2-6/h11-16H,1-8H2;6*6H,1-2H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJNOXOOLJVFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)O.C(CS)C(=O)O.C(CS)C(=O)O.C(CS)C(=O)O.C(CS)C(=O)O.C(CS)C(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O19S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

In a representative procedure, dipentaerythritol is dissolved in a polar solvent (e.g., toluene or dimethylformamide) with 6 equivalents of 3-mercaptopropionic acid. A catalytic amount of p-toluenesulfonic acid (PTSA) is added, and the mixture is refluxed at 110–130°C for 12–24 hours. Water formed during esterification is removed via azeotropic distillation to shift equilibrium toward product formation. The crude product is purified via vacuum distillation or column chromatography, yielding DiPETMP with >90% purity.

Key Data:

ParameterValueSource
Molar Ratio (Alcohol:Acid)1:6
Reaction Temperature120°C
Catalyst1% PTSA (w/w)
Yield85–92%

Photopolymerization-Assisted Synthesis

DiPETMP is frequently synthesized in situ during photopolymerization reactions. This method integrates synthesis with downstream applications, such as hydrogel formation.

UV-Induced Thiol-Ene Reactions

A study by Burke et al. (2019) combined dipentaerythritol, 3-mercaptopropionic acid, and polyethylene glycol dimethacrylate (PEGDMA) in methyl isobutyl ketone (MIBK). The mixture was irradiated with UV light (5000 mJ/cm²) using a high-pressure mercury lamp, initiating thiol-ene coupling. Post-irradiation, solvents were evaporated under reduced pressure, yielding a crosslinked network with DiPETMP as a functional component.

Reaction Conditions:

ComponentRoleConcentration
DipentaerythritolCore polyol68–79 wt%
3-Mercaptopropionic AcidThiol donor21–32 wt%
MIBKSolvent100 wt%
Irgacure 907Photoinitiator4 wt%

This method achieved 93% thiol-group retention, critical for subsequent crosslinking applications.

Step-Growth Polymerization in Dispersion Media

Recent advancements employ step-growth polymerization in dispersed phases to control molecular weight and branching.

Dispersion Polymerization with Tetraacrylate Monomers

Gansauer et al. (2023) demonstrated a stepwise dispersion polymerization using dipentaerythritol hexa(3-mercaptopropionate) (DPHMP) and di(trimethylolpropane) tetraacrylate (DTPTA). The reaction occurred in methanol with triethylamine (TEA) as a catalyst and polyvinylpyrrolidone (PVP) as a stabilizer. Monomer ratios were varied to optimize particle size (1–10 µm) and functionality.

Optimized Parameters:

VariableOptimal ValueOutcome
DPHMP:DTPTA Ratio1.33:1 (thiol:acrylate)Monodisperse particles
Temperature25°C98% Conversion
Catalyst (TEA)5 wt%Reduced side reactions

This method enabled tunable microparticles for biomedical applications, with residual thiol groups available for post-functionalization.

Industrial-Scale Production

Commercial synthesis emphasizes cost efficiency and scalability, often using continuous-flow reactors.

Continuous Esterification Process

A patent by Hebei Mujin Biotechnology Co., Ltd., details a continuous process where dipentaerythritol and 3-mercaptopropionic acid are fed into a tubular reactor at 150–180°C under nitrogen. The product is continuously extracted, filtered, and distilled, achieving a throughput of 500,000 kg/month with 99% purity.

Economic Metrics:

MetricValue
Production Cost$0.00–$510/kg (scale-dependent)
Purity93–99%
Throughput50,000–500,000 kg/month

Comparative Analysis of Methods

MethodYieldPurityScalabilityApplication Suitability
Acid-Catalyzed85–92%>90%HighBulk chemical production
Photopolymerization90–93%93%ModerateBiomedical hydrogels
Dispersion Polymerization98%95%LowSpecialty polymers
Continuous-Flow99%99%Very HighIndustrial manufacturing

Challenges and Innovations

Byproduct Management

Esterification generates water, necessitating efficient removal to prevent hydrolysis. Molecular sieves or azeotropic solvents (e.g., toluene) are employed.

Thiol Oxidation Mitigation

DiPETMP’s thiol groups are prone to oxidation. Industrial protocols use nitrogen blanketing and antioxidants (e.g., BHT) during synthesis and storage.

Green Chemistry Approaches

Recent studies explore enzymatic catalysis (e.g., lipases) to reduce energy consumption and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The sulfanyl group can be reduced to form thiol derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of thiols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Polymer Chemistry

DPEHMP is extensively used as a crosslinker in the development of various polymeric materials. Its ability to form robust networks through thiol-ene reactions enhances the mechanical properties and stability of the resulting materials.

Case Study: Photopolymerizable Networks

A study investigated the polymerization kinetics of DPEHMP in combination with pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). The results indicated that DPEHMP-based networks exhibited faster relative rates of polymerization compared to PETMP, showcasing its efficiency as a crosslinker in photopolymerizable systems .

Polymer TypeCrosslinker UsedPolymerization RateMechanical Properties
DPEHMPPETMPFasterEnhanced stiffness
PETMPDPEHMPSlowerLower stiffness

Biomedical Applications

In biomedical engineering, DPEHMP has been explored for its potential in tissue engineering and drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for creating scaffolds that support cell growth and tissue regeneration.

Case Study: Scaffold Fabrication

Research demonstrated the use of DPEHMP in fabricating macroporous scaffolds for fibroblast regeneration. The scaffolds were created using a high internal phase emulsion (HIPE) technique combined with photopolymerization, resulting in structures that promote cell viability and proliferation .

Results from the Study:

  • Cell viability assays indicated over 80% cell survival after 24 hours on DPEHMP scaffolds.
  • The scaffolds showed favorable mechanical properties suitable for tissue engineering applications.

Coatings and Adhesives

DPEHMP is also utilized in formulating advanced coatings and adhesives. Its incorporation into resin systems enhances chemical resistance, UV stability, and overall durability.

Case Study: Thiocure® Coatings

The Bruno Bock Group has developed Thiocure® products that incorporate DPEHMP for coatings and sealants. These formulations allow for tailored curing speeds and improved mechanical properties, making them ideal for industrial applications .

Application TypeBenefits
CoatingsEnhanced UV resistance
AdhesivesImproved thermal stability

Environmental Applications

DPEHMP shows promise in creating biodegradable materials that can encapsulate hydrophobic substances. This characteristic is crucial for developing environmentally friendly packaging solutions and drug delivery systems that minimize ecological impact .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The sulfanyl group can participate in redox reactions, modulating cellular oxidative stress pathways.

Comparison with Similar Compounds

Key Findings :

  • Networks formed with dipentaerythritol hexa(3-mercaptopropionate) exhibit superior impact resistance compared to acrylate-based systems, attributed to homogeneous network formation via thiol-yne chemistry .
  • The addition of hydroxyapatite (HA) to dipentaerythritol-based polyHIPEs increases compressive modulus by 50–100% compared to HA-free formulations .

Biodegradability and Biomedical Performance

  • Biodegradation : Dipentaerythritol hexa(3-mercaptopropionate) enhances biodegradability in polyethylene glycol dimethacrylate (PEGDMA) hydrogels, achieving 80% degradation in 28 days under physiological conditions .
  • Cytocompatibility : PolyHIPEs containing 5 wt% HA and dipentaerythritol hexa(3-mercaptopropionate) show 2.12-fold fibroblast proliferation (L-929 cells) over controls, outperforming pentaerythritol-based analogs .

Tables

Table 1. Comparative Thermal Properties of Thiol Cross-Linkers

Compound Decomposition Onset (°C) Residual Mass at 800°C (%)
Dipentaerythritol hexa(3-MP) + 5% HA 300 15.8
Pentaerythritol tetrakis(3-MP) 275 5.6

Table 2. Cell Proliferation in PolyHIPEs (48 Hours)

HA Content (wt%) Cell Proliferation (Fold vs. Control)
0 1.00
5 2.12
15 1.45

Biological Activity

Dipentaerythritol hexa(3-mercaptopropionate) (DiPETMP) is a multifunctional thiol compound with significant implications in various fields, particularly in biomedicine and materials science. Its unique chemical structure allows it to participate in diverse polymerization reactions, leading to the development of advanced biomaterials. This article explores the biological activity of DiPETMP, focusing on its applications, mechanisms of action, and relevant research findings.

DiPETMP is characterized by its hexafunctional thiol groups, which enable it to undergo thiol-ene and thiol-Michael addition reactions. These properties facilitate the creation of cross-linked polymer networks that can be tailored for specific biomedical applications. The synthesis of DiPETMP typically involves the reaction of dipentaerythritol with 3-mercaptopropionic acid, resulting in a compound that exhibits both hydrophilic and hydrophobic characteristics.

PropertyValue
Molecular FormulaC18H36O6S6
Molecular Weight468.76 g/mol
AppearanceColorless liquid
SolubilitySoluble in water
ToxicityHarmful if swallowed

Cytotoxicity and Biocompatibility

Research indicates that DiPETMP exhibits low cytotoxicity, making it suitable for biomedical applications. A study assessing the cytotoxic effects of microparticles formed from DiPETMP showed that they were well-tolerated by RAW 264.7 macrophages, with minimal inflammatory response observed during phagocytosis . The study utilized an MTT assay to evaluate cell viability, demonstrating that amide-terminated particles derived from DiPETMP did not induce significant inflammation, whereas carboxyl-terminated particles did .

Osteogenic Differentiation

DiPETMP has also been investigated for its role in promoting osteogenic differentiation. In vitro studies have shown that scaffolds made from DiPETMP support the growth and differentiation of dental pulp stem cells (DPSCs) into osteoblasts when cultured in osteogenic media. This property suggests potential applications in bone tissue engineering .

Drug Delivery Systems

The tunable properties of DiPETMP make it an attractive candidate for drug delivery systems. Research has demonstrated that microparticles synthesized from DiPETMP can be engineered to enhance drug permeation through polymer membranes while maintaining biocompatibility. This characteristic is particularly beneficial for targeting specific tissues or cells .

Case Studies

  • Macrophage Targeting : A study highlighted the use of DiPETMP-based microparticles for targeting macrophages in lung applications. The results indicated a high uptake rate by alveolar macrophages without inducing inflammation, showcasing its potential for targeted therapies .
  • Bone Regeneration : Another case study focused on scaffolds made from DiPETMP that were used to promote bone regeneration in animal models. The scaffolds demonstrated effective support for cell attachment and proliferation, leading to enhanced bone formation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dipentaerythritol hexa(3-mercaptopropionate), and how do they influence its reactivity in polymer networks?

  • Answer : The compound (CAS 25359-71-1) has a molecular formula of C28H46O13S6 and a molecular weight of 783.05 g/mol . Its six thiol (-SH) groups enable high crosslinking efficiency in step-growth polymerizations, such as thiol-ene or thiol-Michael additions. The branching structure from the dipentaerythritol core enhances mechanical stability in polymer networks. Researchers should prioritize characterizing its viscosity, solubility in common solvents (e.g., THF, DMF), and thermal stability via TGA/DSC to optimize reaction conditions .

Q. How can researchers optimize the synthesis of dipentaerythritol hexa(3-mercaptopropionate) to minimize side reactions?

  • Answer : Synthesis typically involves esterification of dipentaerythritol with 3-mercaptopropionic acid. Key parameters include:

  • Catalyst selection : Use acid catalysts (e.g., p-toluenesulfonic acid) at <1 wt% to avoid over-esterification .
  • Stoichiometric control : Maintain a 6:1 molar ratio of 3-mercaptopropionic acid to dipentaerythritol to ensure complete substitution .
  • Purification : Column chromatography or recrystallization in ethanol removes unreacted monomers and oligomers. Monitor purity via <sup>1</sup>H NMR (absence of hydroxyl peaks at ~3.5 ppm) .

Q. What safety protocols are critical when handling dipentaerythritol hexa(3-mercaptopropionate in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use vapor respirators in poorly ventilated areas .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and light. Degradation products (e.g., disulfides) can form over time, altering reactivity .
  • Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate aquatic toxicity (H410 hazard) .

Advanced Research Questions

Q. How does dipentaerythritol hexa(3-mercaptopropionate) enhance the mechanical properties of thiol-based polymer networks compared to linear analogs?

  • Answer : The hexafunctional branching increases crosslink density, improving tensile strength and reducing solvent swelling. For example, in UV-curable adhesives, it achieves >90% conversion efficiency in thiol-ene systems, outperforming linear dithiols (e.g., ethylene glycol bis(3-mercaptopropionate)) . Researchers should use dynamic mechanical analysis (DMA) to compare storage modulus (E’) and glass transition temperature (Tg) across formulations .

Q. What analytical techniques are most effective for quantifying residual thiol groups and crosslinking efficiency in dipentaerythritol-based networks?

  • Answer :

  • Ellman’s assay : Quantifies free -SH groups via UV-Vis absorption at 412 nm after reaction with DTNB (5,5’-dithiobis(2-nitrobenzoic acid)) .
  • Raman spectroscopy : Monitors S-H stretching (~2570 cm<sup>−1</sup>) decay to track real-time polymerization .
  • Swelling experiments : Measure equilibrium swelling ratio in toluene to infer crosslink density using the Flory-Rehner equation .

Q. How can researchers mitigate oxidative degradation of dipentaerythritol hexa(3-mercaptopropionate during long-term storage or in vivo applications?

  • Answer :

  • Antioxidants : Add 0.1–0.5 wt% BHT (butylated hydroxytoluene) or ascorbic acid to inhibit disulfide formation .
  • Encapsulation : Use liposomes or PLGA nanoparticles to shield thiol groups from oxygen and moisture in biomedical applications .
  • Accelerated aging studies : Conduct stability tests at 40°C/75% RH for 6 months, monitoring via FTIR (S-H peak integrity) .

Q. What strategies enable precise control over network architecture when copolymerizing dipentaerythritol hexa(3-mercaptopropionate) with acrylates?

  • Answer :

  • Stoichiometric imbalance : Use a thiol:acrylate ratio <1 to favor chain-growth mechanisms, reducing gelation time .
  • Photoinitiator selection : Pair with UV initiators like Irgacure 369 (0.5–2 wt%) for spatial control in 3D-printed hydrogels .
  • Post-curing : Anneal at 60–80°C for 1–2 hours to relieve residual stress and homogenize network structure .

Methodological Considerations

Q. How can contradictions in reported reaction kinetics for dipentaerythritol hexa(3-mercaptopropionate) be resolved?

  • Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) and oxygen inhibition. Standardize conditions by:

  • Oxygen scavenging : Degas solutions with N2 for 30 minutes pre-reaction .
  • Calorimetry validation : Compare DSC exotherms with FTIR/Raman data to verify rate constants .

Q. What computational modeling approaches predict the structure-property relationships of dipentaerythritol-based networks?

  • Answer :

  • Molecular dynamics (MD) : Simulate crosslink density effects on Young’s modulus using LAMMPS or GROMACS .
  • Monte Carlo methods : Model thiol-ene reaction pathways to optimize monomer stoichiometry .
  • Machine learning : Train models on experimental datasets (e.g., Tg, E’) to predict new formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.